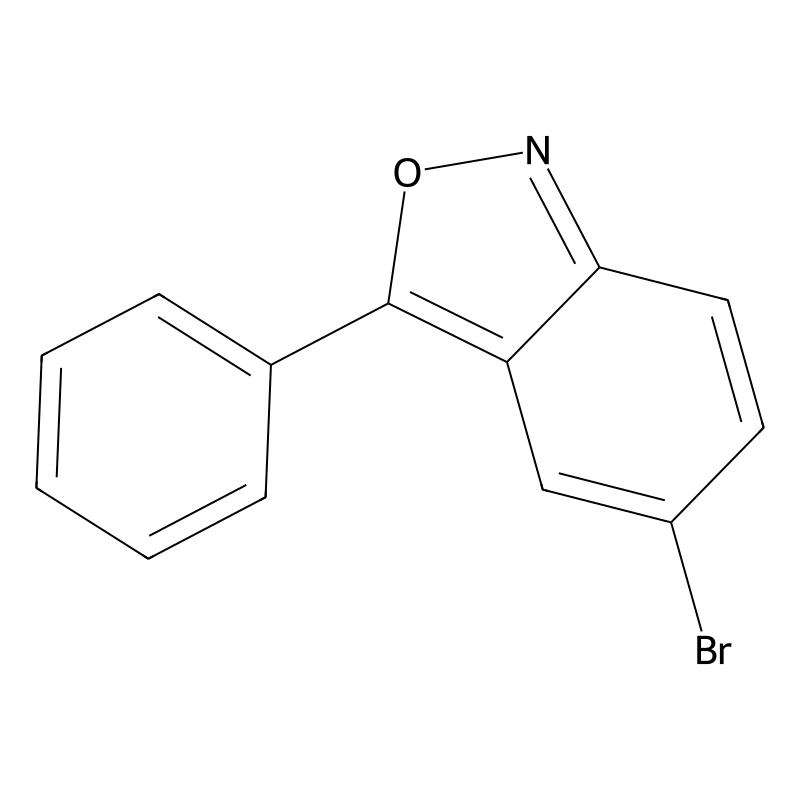

5-Bromo-3-phenyl-2,1-benzisoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

5-Bromo-3-phenyl-2,1-benzisoxazole belongs to the class of benzisoxazoles, which are heterocyclic aromatic compounds. These compounds are of interest in organic synthesis due to their diverse range of chemical functionalities. While research on 5-Bromo-3-phenyl-2,1-benzisoxazole itself may be scarce, research on the synthesis and applications of other benzisoxazoles is well documented [].

Potential applications based on structure

The presence of a bromine atom (Br) on the molecule can potentially be useful for introducing a reactive site for further functionalization in the context of drug discovery or materials science. The phenyl group (C6H5) can contribute to the overall hydrophobicity of the molecule, which can be a factor in determining its biological properties [].

5-Bromo-3-phenyl-2,1-benzisoxazole is a heterocyclic compound characterized by its unique benzisoxazole structure, which incorporates a bromine atom and a phenyl group. Its molecular formula is , and it has a molecular weight of approximately 260.11 g/mol. This compound belongs to the class of benzisoxazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry.

The structure of 5-Bromo-3-phenyl-2,1-benzisoxazole features a fused benzene and isoxazole ring system, with the bromine substituent at the 5-position and a phenyl group at the 3-position. This configuration influences its chemical reactivity and biological properties, making it a subject of interest in various research fields.

- Electrophilic Substitution: The presence of the bromine and phenyl groups influences electrophilic substitution reactions, such as nitration and halogenation. Studies indicate that the phenyl group enhances electron density, facilitating reactions at the benzene ring.

- Cycloaddition Reactions: It can participate in cycloaddition reactions, which are important for synthesizing more complex structures from simpler precursors.

These reactions are essential for exploring the compound's potential as a precursor in organic synthesis and medicinal chemistry.

Research has indicated that 5-Bromo-3-phenyl-2,1-benzisoxazole exhibits various biological activities:

- Anticonvulsant Properties: Compounds within the benzisoxazole class have shown promise in anticonvulsant activity, suggesting potential therapeutic applications in treating epilepsy.

- Antibacterial and Antifungal Activity: Some studies suggest that related compounds exhibit antibacterial and antifungal properties, although specific data on 5-Bromo-3-phenyl-2,1-benzisoxazole is limited.

These biological activities highlight the compound's relevance in pharmaceutical research.

The synthesis of 5-Bromo-3-phenyl-2,1-benzisoxazole can be achieved through various methods:

- Nucleophilic Substitution: The synthesis often begins with nitrobenzene derivatives reacting with phenylacetonitrile in the presence of potassium hydroxide to yield intermediates that can be further processed into benzisoxazoles .

- Reduction Steps: The reduction of nitro groups to amines followed by cyclization can lead to the formation of the desired benzisoxazole structure. For example, using iron powder in acetic acid has been reported as an effective method for this transformation .

- Ultrasound-Assisted Synthesis: Recent studies have explored ultrasound-assisted methods to enhance reaction rates and yields during the synthesis of related benzisoxazoles .

These methods illustrate the versatility in synthesizing this compound while optimizing for efficiency.

5-Bromo-3-phenyl-2,1-benzisoxazole has potential applications in:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or infections.

- Organic Synthesis: It can be utilized as a building block for synthesizing more complex organic molecules due to its reactive functional groups.

These applications underscore its importance in both academic research and industrial contexts.

Interaction studies involving 5-Bromo-3-phenyl-2,1-benzisoxazole focus on its reactivity with various biological targets. Preliminary investigations suggest that compounds within this class may interact with neurotransmitter systems or microbial enzymes, although detailed interaction profiles remain to be fully elucidated.

Several compounds share structural similarities with 5-Bromo-3-phenyl-2,1-benzisoxazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-3-phenyl-2,1-benzisoxazole | Chlorine substituent instead of bromine | Exhibits different electrophilic reactivity |

| 3-Amino-2,1-benzisoxazole | Amino group at position 3 | Known for higher biological activity |

| 6-Nitrobenzisoxazole | Nitro substituent at position 6 | Enhanced reactivity towards nucleophiles |

The unique positioning of substituents on the benzisoxazole core significantly influences each compound's reactivity and biological activity. For instance, the presence of an amino group typically increases solubility and bioavailability compared to halogenated derivatives.